molecular formula C13H9N5O9S2-2 B10788605 Lucifer yellow carbohydrazide dye(2-)

Lucifer yellow carbohydrazide dye(2-)

Cat. No.: B10788605
M. Wt: 443.4 g/mol
InChI Key: OVPVVOAYSGVQSZ-UHFFFAOYSA-L
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Description

Lucifer yellow carbohydrazide dye(2-) is a highly fluorescent dye commonly used in biological and chemical research. It is known for its water solubility and ability to covalently link to surrounding biomolecules during aldehyde fixation. This dye is particularly favored for studying neuronal morphology due to its excitation/emission peaks at 428/536 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lucifer yellow carbohydrazide dye(2-) is synthesized by introducing a carbohydrazide group to the lucifer yellow dye. The synthetic route involves the reaction of lucifer yellow with hydrazine to form the carbohydrazide derivative. The reaction typically occurs under mild conditions, with the use of solvents like water or ethanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of lucifer yellow carbohydrazide dye(2-) involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and solvent concentration to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Lucifer yellow carbohydrazide dye(2-) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. These reactions typically occur under ambient conditions, with the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of lucifer yellow carbohydrazide dye(2-), as well as substituted products where the carbohydrazide group is replaced by other functional groups .

Scientific Research Applications

Lucifer yellow carbohydrazide dye(2-) has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Commonly used for intracellular staining and tracing neuronal pathways.

    Medicine: Employed in diagnostic imaging and tracking cellular processes.

    Industry: Utilized in the development of fluorescent markers and sensors

Mechanism of Action

The mechanism by which lucifer yellow carbohydrazide dye(2-) exerts its effects involves its ability to covalently bind to biomolecules during aldehyde fixation. This binding allows the dye to remain attached to cellular structures, enabling detailed imaging and analysis. The dye targets cellular components such as proteins and nucleic acids, and its fluorescence properties facilitate the visualization of these targets under a fluorescence microscope .

Comparison with Similar Compounds

Lucifer yellow carbohydrazide dye(2-) is unique compared to other similar compounds due to its high water solubility and strong fluorescence. Similar compounds include:

Lucifer yellow carbohydrazide dye(2-) stands out due to its ability to covalently link to biomolecules, making it particularly useful for long-term studies and detailed cellular imaging .

Properties

Molecular Formula

C13H9N5O9S2-2

Molecular Weight

443.4 g/mol

IUPAC Name

6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

InChI

InChI=1S/C13H11N5O9S2/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27)/p-2

InChI Key

OVPVVOAYSGVQSZ-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-]

Origin of Product

United States

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